molecular formula C9H9F5O3S B1399857 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid CAS No. 1240257-85-5

2-Methoxy-5-(pentafluorosulfur)phenylacetic acid

Cat. No.: B1399857
CAS No.: 1240257-85-5
M. Wt: 292.22 g/mol
InChI Key: WDKUOWRSDCBUGZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pentafluorosulfur)phenylacetic acid is an organic compound with the molecular formula C9H9F5O3S and a molecular weight of 292.22 g/mol . This compound is characterized by the presence of a methoxy group, a pentafluorosulfur group, and a phenylacetic acid moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid typically involves the introduction of the pentafluorosulfur group into the phenylacetic acid structure. One common method involves the reaction of 2-methoxyphenylacetic acid with sulfur tetrafluoride (SF4) under controlled conditions to introduce the pentafluorosulfur group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methoxy-5-(pentafluorosulfur)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pentafluorosulfur group can be reduced under specific conditions to form a less fluorinated sulfur compound.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-Methoxy-5-(pentafluorosulfur)phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pentafluorosulfur groups play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid include:

    2-Methoxy-5-(trifluoromethyl)phenylacetic acid: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, resulting in different chemical properties and reactivity.

    2-Methoxy-5-(chlorosulfur)phenylacetic acid: The presence of a chlorosulfur group alters its chemical behavior compared to the pentafluorosulfur group.

    2-Methoxy-5-(fluorosulfur)phenylacetic acid:

Properties

IUPAC Name

2-[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F5O3S/c1-17-8-3-2-7(18(10,11,12,13)14)4-6(8)5-9(15)16/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKUOWRSDCBUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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